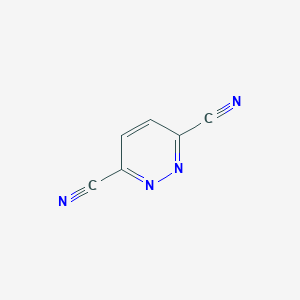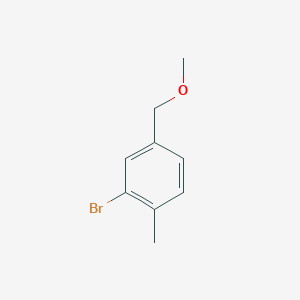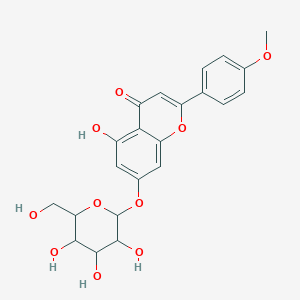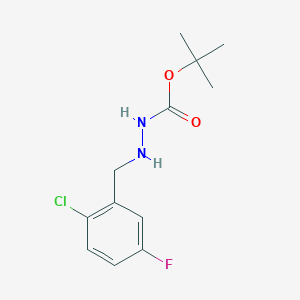![molecular formula C32H60O9Sr B12105852 strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate” is a complex chemical entity that combines strontium with a polyether and a ketone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the polyether chain. The polyether, 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane, can be synthesized through the reaction of methoxyethanol with ethylene oxide in the presence of a base catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50-70°C and pressures of 1-2 atm.
The ketone derivative, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, can be synthesized through the aldol condensation of 2,2,6,6-tetramethyl-4-piperidone with an appropriate aldehyde. This reaction requires a strong base, such as sodium hydroxide, and is typically carried out at room temperature.
The final step involves the coordination of strontium ions with the polyether and the ketone derivative. This can be achieved by mixing an aqueous solution of strontium chloride with the polyether and ketone in an organic solvent, such as ethanol. The reaction mixture is then stirred at room temperature for several hours to ensure complete complexation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Continuous flow reactors could be employed to handle the polyether synthesis, while batch reactors might be used for the aldol condensation and final complexation steps. The use of automated systems and precise control of reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The polyether chain can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Reduction: The ketone group in the (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the polyether chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, with reactions typically carried out in anhydrous solvents such as tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions, often requiring the presence of a catalyst and elevated temperatures.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. Its polyether chain provides flexibility and multiple coordination sites, making it suitable for creating stable and soluble metal complexes.
Biology
In biological research, the compound’s ability to form complexes with metal ions could be exploited for imaging or therapeutic purposes. For example, strontium complexes are being investigated for their potential in bone imaging and treatment due to strontium’s similarity to calcium.
Medicine
The compound’s potential medicinal applications include its use as a drug delivery vehicle. The polyether chain can be modified to attach various drug molecules, while the strontium complex can enhance the compound’s bioavailability and targeting capabilities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, that require specific metal ion coordination properties. Its stability and solubility make it a versatile additive for various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with metal ions. The polyether chain provides multiple oxygen atoms that can donate electron pairs to metal ions, forming stable complexes. The ketone derivative also contributes to the coordination by providing additional binding sites. This coordination can influence the reactivity and solubility of the metal ions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar to the polyether chain in the compound but lacks the methoxy groups and ketone derivative.
Crown ethers: Cyclic polyethers that can also coordinate with metal ions but have a different structure and binding properties.
2,2,6,6-Tetramethyl-4-piperidone: The precursor to the ketone derivative in the compound, used in various organic synthesis reactions.
Uniqueness
The uniqueness of this compound lies in its combination of a flexible polyether chain with a ketone derivative and its ability to coordinate with strontium ions. This combination provides a versatile platform for various applications, from coordination chemistry to drug delivery.
This detailed article provides a comprehensive overview of the compound “strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C32H60O9Sr |
|---|---|
Molecular Weight |
676.4 g/mol |
IUPAC Name |
strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.C10H22O5.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h2*7,12H,1-6H3;3-10H2,1-2H3;/q;;;+2/p-2/b2*8-7-;; |
InChI Key |
HSFNENSNZGKQFG-ZJCTYWPYSA-L |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOCCOC.[Sr+2] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOCCOC.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)




